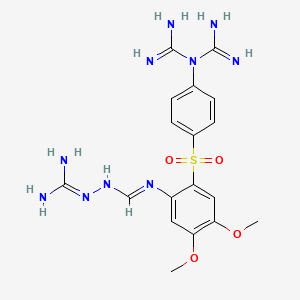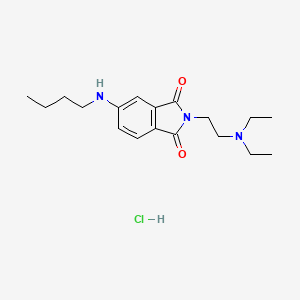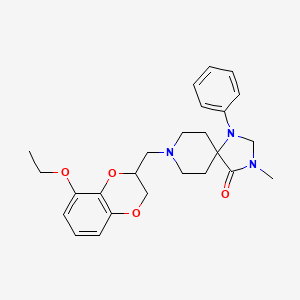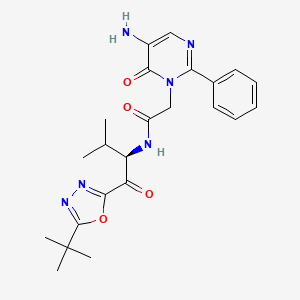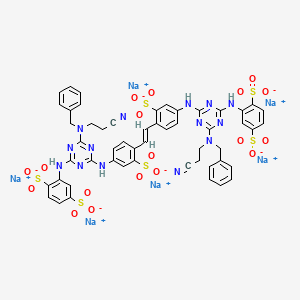
Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the triazine core, followed by the introduction of the sulfonate groups and the vinylenebis linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, potentially modifying its properties.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological probe or marker due to its unique structure and properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups allow it to bind to various proteins and enzymes, potentially inhibiting or modifying their activity. The triazine core and vinylenebis linkage contribute to its stability and ability to interact with different biological molecules.
Comparación Con Compuestos Similares
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can be compared with other similar compounds, such as:
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
The uniqueness of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((2-cyanoethyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) lies in its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
82799-31-3 |
|---|---|
Fórmula molecular |
C52H40N14Na6O18S6 |
Peso molecular |
1479.3 g/mol |
Nombre IUPAC |
hexasodium;2-[[4-[benzyl(2-cyanoethyl)amino]-6-[4-[(E)-2-[4-[[4-[benzyl(2-cyanoethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C52H46N14O18S6.6Na/c53-23-7-25-65(31-33-9-3-1-4-10-33)51-61-47(59-49(63-51)57-41-29-39(85(67,68)69)19-21-43(41)87(73,74)75)55-37-17-15-35(45(27-37)89(79,80)81)13-14-36-16-18-38(28-46(36)90(82,83)84)56-48-60-50(58-42-30-40(86(70,71)72)20-22-44(42)88(76,77)78)64-52(62-48)66(26-8-24-54)32-34-11-5-2-6-12-34;;;;;;/h1-6,9-22,27-30H,7-8,25-26,31-32H2,(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H2,55,57,59,61,63)(H2,56,58,60,62,64);;;;;;/q;6*+1/p-6/b14-13+;;;;;; |
Clave InChI |
TUHCQZINWJBMQW-SSXBCGQJSA-H |
SMILES isomérico |
C1=CC=C(C=C1)CN(CCC#N)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)N(CCC#N)CC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CN(CCC#N)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)N(CCC#N)CC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


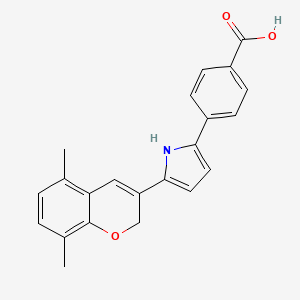

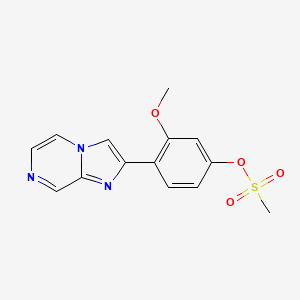
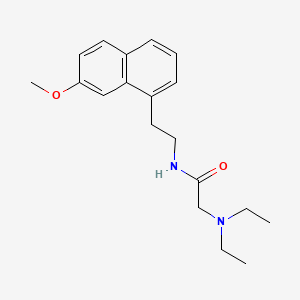
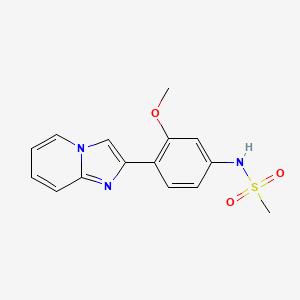
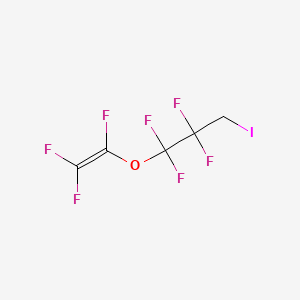

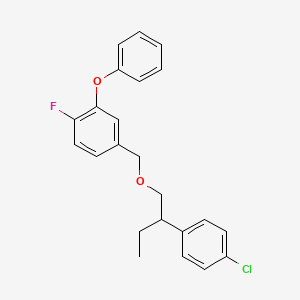
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
